Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether-linked acetamido side chain, and an ethyl benzoate ester. Key structural attributes include:
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVUKMJIIRNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets.
Mode of Action
Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects.
Biological Activity
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, a compound with the CAS number 121005-07-0, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and antiproliferative properties, supported by relevant studies and data.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.4 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate exhibit significant antibacterial activity. For instance, derivatives of pyridinethiones have shown promising results against various bacterial strains:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides |
| Compound 15 | 0.039 | C. albicans |
These results indicate that modifications in the chemical structure can enhance antibacterial efficacy, suggesting that Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate may also possess similar properties .
Antifungal Activity
In addition to antibacterial properties, the compound's structural analogs have been evaluated for antifungal activity. Notably, the following MIC values were recorded against common fungal strains:
| Compound | MIC (µM) | Fungal Strain |
|---|---|---|
| Compound X | 16.69 | C. albicans |
| Compound Y | 56.74 | Fusarium oxysporum |
These findings suggest that the thioacetamido moiety may play a crucial role in enhancing antifungal activity .
Antiproliferative Activity
The antiproliferative effects of Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate have been investigated in various cancer cell lines. A study using the MTT assay revealed that certain derivatives exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 8.3 |
These results indicate a potential for this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study tested various pyridinethione derivatives for antimicrobial activity and found that compounds with specific substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could yield compounds with superior biological activity.
- Research on Anticancer Properties : Another study focused on the synthesis of thienopyridine derivatives, which demonstrated significant antiproliferative effects across multiple cancer cell lines . This research underscores the importance of exploring structural variations to optimize therapeutic outcomes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether group (-S-) undergoes nucleophilic substitution under controlled conditions. In alkaline environments, the sulfur atom becomes susceptible to nucleophilic attack, enabling bond formation with amines or alkoxides.
Example reaction :
Key conditions :
-
Solvent: DMSO or DMF
-
Base: KCO or EtN
-
Temperature: 80–100°C
-
Reaction time: 6–12 hours
Hydrolysis of the Benzoate Ester
The ethyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction pathways :
-
Basic hydrolysis :
-
Acidic hydrolysis :
Optimized conditions :
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
|---|---|---|
| Temperature | 60–80°C | Reflux (100–110°C) |
| Time | 4–6 hours | 8–12 hours |
| Yield | 85–92% | 78–85% |
Oxidation of the Thioether Group
The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides or peracids .
Reaction progression :
Experimental data :
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HO | Sulfoxide | RT, 4–6 hours | 70% |
| mCPBA | Sulfone | 0°C → RT, 12 hours | 65% |
Acetamido Group Reactivity
The acetamido moiety participates in hydrolysis and condensation reactions:
Hydrolysis to Carboxylic Acid
Conditions :
-
Acidic: 6M HCl, reflux (8 hours, 88% yield)
-
Basic: 2M NaOH, 60°C (6 hours, 82% yield)
Condensation with Aldehydes
The acetamido NH group reacts with aldehydes to form Schiff bases under dehydrating conditions :
Optimized protocol :
Pyridazine Ring Functionalization
The pyridazine core undergoes electrophilic substitution and metal-catalyzed couplings:
Bromination
Electrophilic bromination at the pyridazine C4 position:
Conditions :
Suzuki-Miyaura Coupling
The brominated derivative participates in Pd-catalyzed cross-couplings :
Typical conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Base | KCO |
| Solvent | DME/HO (3:1) |
| Temperature | 90°C |
| Yield | 72–85% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under oxidative or thermal conditions :
Example :
Key observations :
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in heterocyclic cores, substituents, and linkage types. Below is a comparative analysis based on molecular features and inferred properties:
Pyridazine and Triazolo-Pyridazine Derivatives
- Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852375-70-3): Key difference: Fusion of a triazole ring to the pyridazine core. Molecular weight: 447.5 g/mol (vs. ~423 g/mol for the target compound). Implications: The fused triazole may enhance aromatic stacking interactions, improving binding affinity to biological targets compared to non-fused pyridazines .
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Key difference: Phenethylamino linker instead of a thioacetamido group.
Isoxazole and Methyl-Substituted Analogs
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Key difference: 6-methylpyridazine substituent. Implications: Methylation at the pyridazine 6-position may sterically hinder interactions with target proteins compared to the p-tolyl group in the target compound .
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) :
Benzothiazole and Imidazopyridine Derivatives
- Compound A8 (Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)-3-(4-hydroxyphenyl)propanoate): Key difference: Benzothiazole thioether and hydroxylphenyl group.
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 193979-47-4) :
Structural and Functional Comparison Table
Q & A
Q. What are the recommended synthetic strategies for preparing Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate?
- Methodological Answer : The compound can be synthesized via S-alkylation of pyridazine-thiol derivatives with ethyl bromoacetate, followed by coupling with benzoic acid derivatives. For example, describes S-alkylation using triethylamine as a base to activate the thiol group, yielding intermediates like Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. Subsequent amide bond formation with 2-aminobenzoate esters can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. How can researchers optimize purification of this compound?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s ester and amide functionalities. Chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, as demonstrated in pyridazine derivative syntheses ( ). Analytical HPLC with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the pyridazin-3-ylthio group (δ 7.5–8.5 ppm for aromatic protons) and acetamido linkage (δ 2.8–3.2 ppm for CH₂S).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 450.12).
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups. and provide protocols for analogous compounds .
Advanced Research Questions
Q. What biological targets are plausible for this compound, and how can researchers validate them?
- Methodological Answer : The pyridazine-thioacetamido scaffold is associated with glutaminase (GLS) inhibition ( ). Target validation involves:
- Enzyme assays : Measure IC₅₀ against recombinant GLS using glutamine-to-glutamate conversion assays.
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions.
- Molecular docking : Compare binding poses with known inhibitors (e.g., CB-839) using PyMOL or AutoDock () .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may arise from metabolic heterogeneity. Use metabolomic profiling (LC-MS) to correlate glutamine dependency with compound efficacy. Validate via siRNA knockdown of GLS isoforms (GAC/KGA). highlights similar strategies for glutaminase inhibitors .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
- Molecular dynamics simulations : Analyze stability of the pyridazine-thioacetamido motif in the GLS binding pocket ().
- Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., p-tolyl vs. nitro groups) to binding affinity .
Q. How can researchers design analogs to improve metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
